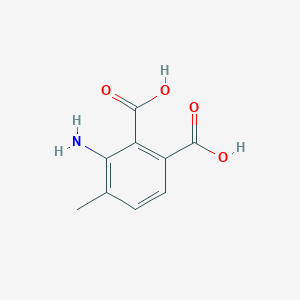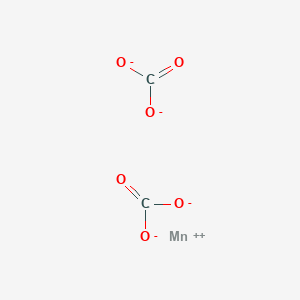
Manganous dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganous dicarbonate, also known as manganese(II) dicarbonate, is a chemical compound with the formula Mn(CO3)2. It is a carbonate salt of manganese in which manganese is in the +2 oxidation state. This compound is typically found in nature as the mineral rhodochrosite, which is characterized by its pink to red color. This compound is used in various industrial applications, including as a precursor to other manganese compounds and as a pigment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganous dicarbonate can be synthesized through the reaction of manganese(II) sulfate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
MnSO4+2Na2CO3→Mn(CO3)2+2Na2SO4
Industrial Production Methods: Industrial production of this compound often involves the use of manganese(II) oxide or manganese(IV) oxide as starting materials. These oxides are reacted with carbon dioxide under high pressure and temperature to form this compound. The reaction conditions typically involve temperatures around 200°C and pressures of about 5-10 atmospheres.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form manganese(III) or manganese(IV) compounds. For example, it can be oxidized by potassium permanganate in an acidic medium to form manganese dioxide.
Reduction: It can be reduced to manganese metal by heating with a reducing agent such as hydrogen gas.
Substitution: this compound can react with acids to form manganese(II) salts and carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Manganese dioxide (MnO2).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) chloride (MnCl2), manganese(II) sulfate (MnSO4).
Applications De Recherche Scientifique
Manganous dicarbonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds, including manganese oxides and manganese sulfides.
Biology: this compound is used in studies of manganese metabolism and its role in biological systems.
Medicine: It is investigated for its potential use in manganese-based imaging agents for magnetic resonance imaging (MRI).
Industry: this compound is used as a pigment in ceramics and glass manufacturing, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which manganous dicarbonate exerts its effects is primarily through its ability to release manganese ions (Mn2+). These ions can participate in various biochemical and chemical processes. In biological systems, manganese ions act as cofactors for several enzymes, including superoxide dismutase, which protects cells from oxidative damage. In industrial applications, manganese ions can act as catalysts, promoting the formation of desired products in chemical reactions.
Comparaison Avec Des Composés Similaires
Manganese(II) carbonate (MnCO3): Similar in structure and properties, used in similar applications.
Manganese(II) oxide (MnO): Used as a precursor for other manganese compounds, but differs in its oxidation state and reactivity.
Manganese(IV) oxide (MnO2): A strong oxidizing agent, used in batteries and as a catalyst.
Uniqueness: Manganous dicarbonate is unique in its ability to release manganese ions in a controlled manner, making it useful in applications where a steady supply of manganese is required. Its stability and ease of handling also make it a preferred choice in various industrial and research settings.
Propriétés
Numéro CAS |
68013-64-9 |
|---|---|
Formule moléculaire |
C2MnO6-2 |
Poids moléculaire |
174.96 g/mol |
Nom IUPAC |
manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Mn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-4 |
Clé InChI |
WMOSTDJFFWYKNF-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


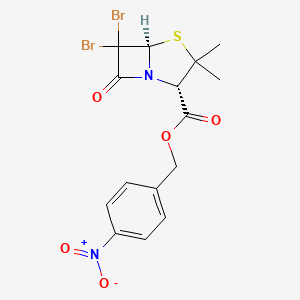
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
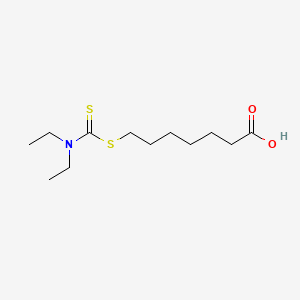
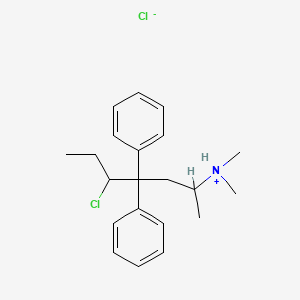

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
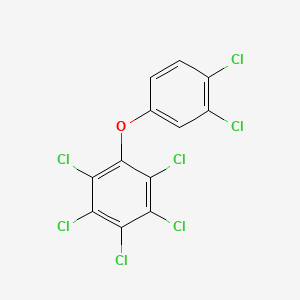
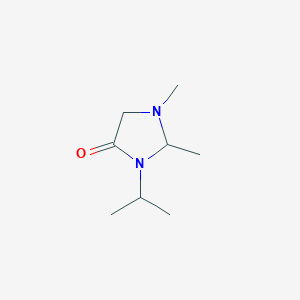
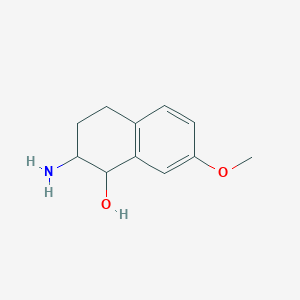
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
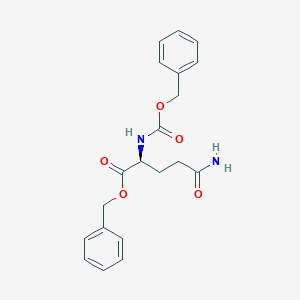

![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
